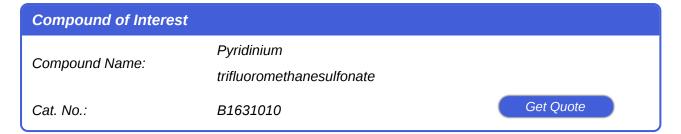


physical and chemical properties of Pyridinium triflate

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Pyridinium Triflate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium triflate (PyTf), with the chemical formula C₆H₆F₃NO₃S, is a salt composed of a pyridinium cation and a triflate anion. It is a white, crystalline solid that has gained significant traction in organic synthesis as a highly effective and versatile Brønsted acid catalyst.[1][2] Its efficacy stems from the strong acidity of the pyridinium proton, which is further enhanced by the non-coordinating and highly stable nature of the trifluoromethanesulfonate (triflate) anion. This guide provides an in-depth overview of the physical, chemical, and structural properties of Pyridinium triflate, along with detailed experimental protocols for its synthesis and application.

Physical and Chemical Properties

Pyridinium triflate is a stable solid under standard conditions and exhibits solubility in polar solvents and miscibility with water.[1][3] Its properties make it a convenient and easy-to-handle acidic catalyst for a variety of chemical transformations.

Table 1: Physical Properties of Pyridinium Triflate



Property	Value	References
Molecular Formula	C ₆ H ₆ F ₃ NO ₃ S	[2][4]
Molecular Weight	229.18 g/mol	[4][5]
Appearance	White to almost white powder/crystal	[1]
Melting Point	221-223 °C	[1][2]
Boiling Point	162 °C at 760 mmHg	[1]
Solubility	Miscible with water, soluble in polar solvents.	[1][3]

Chemical Reactivity and Applications

Pyridinium triflate functions as an effective Brønsted acid catalyst in numerous organic reactions. Its catalytic activity is central to processes requiring protonation of a substrate to facilitate a subsequent reaction. Key applications include:

- Condensation Reactions: It catalyzes the condensation of alcohols and carboxylic acids.[3]
- Friedel-Crafts Type Reactions: It is used in reactions of aromatic compounds with sulfonyl chlorides, alkylation of alkenes, and trans-alkylation of aromatics.[3]
- Multicomponent Reactions: It serves as an efficient catalyst for the Biginelli reaction, a onepot synthesis of dihydropyrimidinones, which are compounds of significant pharmacological interest.[6][7]
- Functionalization of Silyl Enol Ethers: It enables carbon-carbon bond formation at the α -position of silyl enol ethers.[1]

The catalytic cycle typically involves the protonation of a carbonyl group or other basic site on a substrate, which activates it towards nucleophilic attack. The triflate anion's low nucleophilicity prevents it from interfering with the desired reaction pathway.

Spectroscopic and Structural Data



The structural and electronic properties of Pyridinium triflate have been characterized using various spectroscopic and crystallographic techniques.

Table 2: Spectroscopic Data for Pyridinium Triflate

Technique	Data	References
¹ H NMR	Data available in spectral databases.	[5]
¹³ C NMR	Data available in spectral databases.	[4]
ATR-IR	Spectra available in databases. Key vibrations are associated with the pyridinium ring C-H and C=C/C=N bonds, and the S=O and C-F bonds of the triflate anion.	[4][5][8]

Crystal Structure

The crystal structure of Pyridinium triflate has been determined by X-ray crystallography. The solid-state structure is organized by a network of Coulombic interactions and hydrogen bonding.[4]

Table 3: Crystallographic Data for Pyridinium Triflate

Parameter	Value	Reference
Crystal System	Tetragonal	[4]
Space Group	P 4 ₃ 2 ₁ 2	[4]
Unit Cell Dimensions	a = 8.5265 Å, b = 8.5265 Å, c = 24.388 Å	[4]
α = 90.00°, β = 90.00°, γ = 90.00°	[4]	



Experimental Protocols

Detailed methodologies for the synthesis and application of Pyridinium triflate are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of Pyridinium Triflate

The synthesis of Pyridinium triflate is a straightforward acid-base reaction. A general procedure is as follows, based on the synthesis of related pyridinium salts.[9]

Materials:

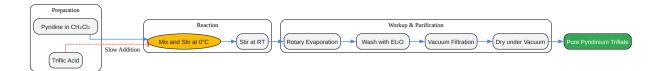
- Pyridine (freshly distilled)
- Trifluoromethanesulfonic acid (triflic acid)
- Anhydrous diethyl ether
- Anhydrous dichloromethane

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add trifluoromethanesulfonic acid (1.0 eq) dropwise to the stirred solution. An
 exotherm may be observed.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- To purify the salt, wash the crude solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.



 Collect the white solid by vacuum filtration and dry under vacuum to yield pure Pyridinium triflate.



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Synthesis and Purification Workflow for Pyridinium Triflate.

Application: Catalysis of the Biginelli Reaction

Pyridinium triflate is an effective catalyst for the three-component Biginelli reaction to synthesize dihydropyrimidinones.[6][7]

Materials:

- Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
- β-Ketoester (e.g., ethyl acetoacetate, 1.0 mmol)
- Urea (1.5 mmol)
- Pyridinium triflate (10 mol%)
- Ethanol (solvent)

Procedure:

• To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and Pyridinium triflate (0.1 mmol).

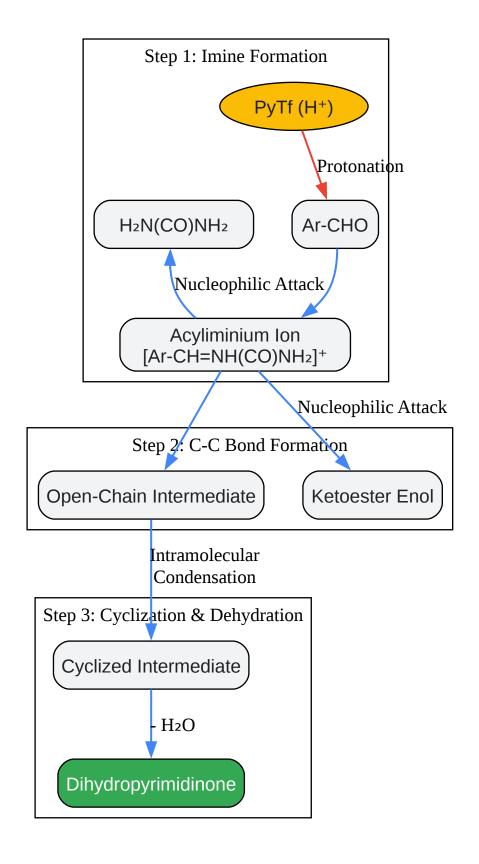






- Add ethanol as the solvent (e.g., 5 mL).
- Heat the reaction mixture to reflux with stirring and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- · Pour the mixture into crushed ice or cold water.
- The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the solid with cold water and then a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.





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Catalytic Mechanism of the Biginelli Reaction.



Safety and Handling

Pyridinium triflate should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[10]

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3][10] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[10]
- Precautions: Wear suitable protective clothing, gloves, and eye/face protection.[2][10] Avoid breathing dust.[10] Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] Keep away from strong oxidizing agents.[3]

Conclusion

Pyridinium triflate is a valuable and versatile Brønsted acid catalyst in modern organic synthesis. Its stability, ease of handling, and high catalytic activity in a range of important chemical transformations, including multicomponent reactions like the Biginelli synthesis, make it an attractive choice for both academic research and industrial applications. The straightforward synthesis and predictable reactivity profile ensure its continued use in the development of efficient and environmentally conscious synthetic methodologies.

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